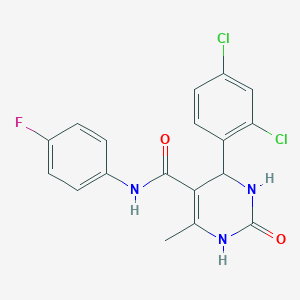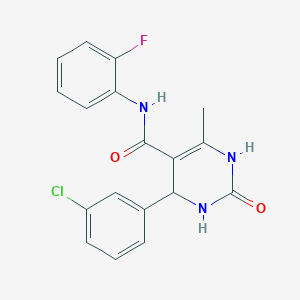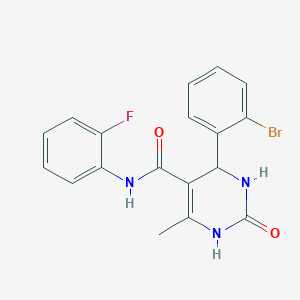
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative with a complex structure that includes a 9,10-dihydroanthracene moiety. Sulfonamides are a group of compounds known for their antibiotic properties, while anthracene is a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the 9,10-dihydroanthracene and sulfonamide groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, sulfonamides can participate in a variety of reactions, including hydrolysis and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Mecanismo De Acción
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has a number of mechanisms of action. It has been found to interact with DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This compound also binds to proteins and inhibits their activity, as well as inhibiting the activity of certain enzymes involved in cell metabolism.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as to induce apoptosis in certain types of cells. It has also been found to have anti-inflammatory and anti-oxidant effects. Additionally, it has been found to have an effect on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in experiments. It is not as soluble in water as some other compounds, making it difficult to use in some experiments. Additionally, it is not as bright as some other fluorescent dyes, making it difficult to use in some imaging experiments.
Direcciones Futuras
For research on N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide include further investigation of its effects on gene expression, its potential as a therapeutic agent, and its potential applications in environmental studies. Additionally, further research on its synthesis and optimization of its solubility in water could lead to more efficient and cost-effective production. Other potential future directions include further investigation of its effects on cell metabolism, its potential as an imaging agent, and its potential applications in drug delivery.
Métodos De Síntesis
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be synthesized from anthracene and sulfonamide. The first step is to prepare a solution of anthracene in an organic solvent, such as dichloromethane. The solution is then cooled to −78 °C and a solution of sulfonamide is added. The mixture is stirred for two hours, followed by the addition of a base, such as sodium hydroxide. The reaction is then heated to 80 °C and stirred for an additional two hours. The product is then filtered, washed with water, and dried.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has a variety of scientific research applications. It has been used as a fluorescent dye in cell imaging and as a chromogenic substrate in enzyme assays. It has also been used as a therapeutic agent in the treatment of certain types of cancer. Additionally, it has been used to study the effect of PAHs on the environment.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-methylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-13-6-2-5-9-19(13)22-27(25,26)14-10-11-17-18(12-14)21(24)16-8-4-3-7-15(16)20(17)23/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPGQNVOJBFGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6482184.png)
![4-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B6482192.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-(3,5-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B6482198.png)
![1-(2H-1,3-benzodioxol-5-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B6482203.png)
![1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one hydrochloride](/img/structure/B6482211.png)
![3-(2-{4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride](/img/structure/B6482223.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-{2-[2-(propan-2-yl)phenoxy]ethoxy}propan-2-ol dihydrochloride](/img/structure/B6482227.png)

![ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B6482236.png)
![2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B6482244.png)


![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B6482277.png)